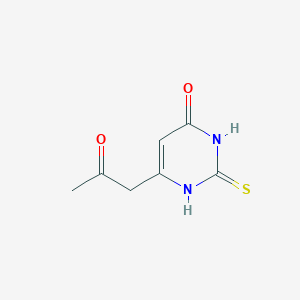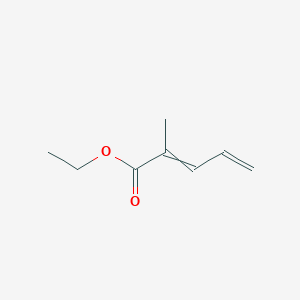![molecular formula C13H22BN3O3 B13997136 N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide is an organic compound that features a boron-containing dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Borylation: The pyrazole derivative is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolane group.
Acetamide Formation: The final step involves the reaction of the borylated pyrazole with ethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under mild conditions to yield the corresponding boronate ester.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Boronic acids.
Reduction: Boronate esters.
Substitution: Halogenated pyrazoles or substituted pyrazoles.
科学研究应用
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use as a probe for studying biological processes involving boron-containing compounds.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Pathways Involved: The compound can modulate biological pathways by inhibiting enzymes that require diols for their activity, such as certain glycosidases and proteases.
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide is unique due to its combination of a pyrazole ring and a dioxaborolane group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H22BN3O3 |
|---|---|
分子量 |
279.15 g/mol |
IUPAC 名称 |
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H22BN3O3/c1-10(18)15-6-7-17-9-11(8-16-17)14-19-12(2,3)13(4,5)20-14/h8-9H,6-7H2,1-5H3,(H,15,18) |
InChI 键 |
JVOSZTQCLQILTB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


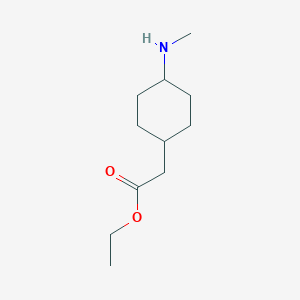
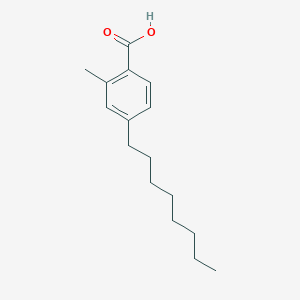

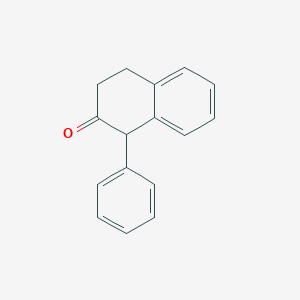
![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)

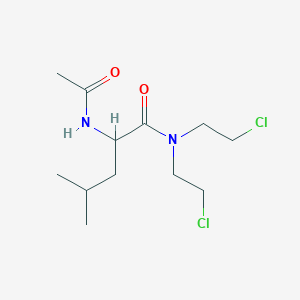

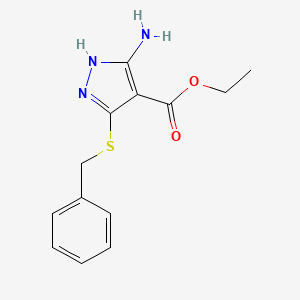

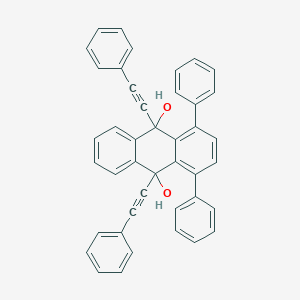
![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)
